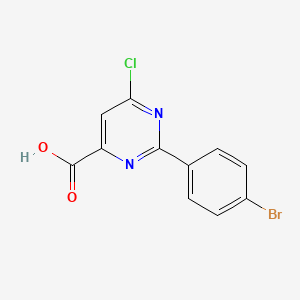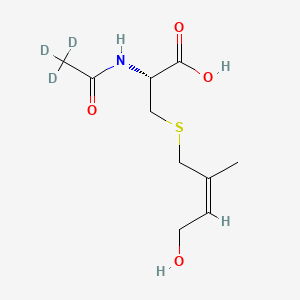
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is a biochemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while reduction can yield thiols .
科学研究应用
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its role in proteomics research.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of pharmaceuticals and other biochemical products
作用机制
The mechanism of action of N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their structure and function. This modification can influence various cellular processes, including signal transduction and enzyme activity .
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant used in various therapeutic applications.
S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar biochemical properties.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable for specialized research applications in proteomics and other fields .
属性
分子式 |
C10H17NO4S |
|---|---|
分子量 |
250.33 g/mol |
IUPAC 名称 |
(2R)-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1/i2D3 |
InChI 键 |
DYNVIOHFLMIYFE-LWIFFADISA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C(=C\CO)/C)C(=O)O |
规范 SMILES |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
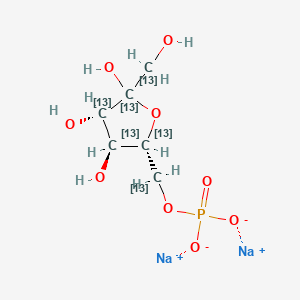
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
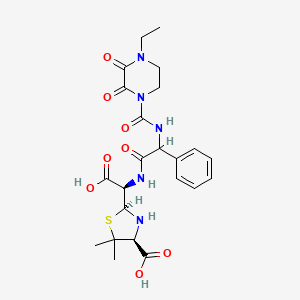
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
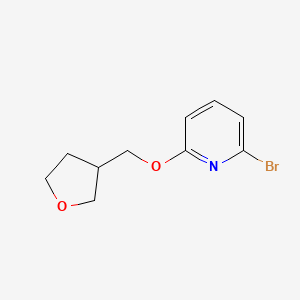
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
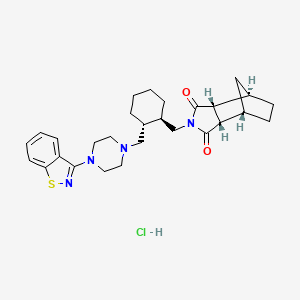
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

